6-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid
Description
Properties
IUPAC Name |
6-iodoimidazo[1,2-a]pyridine-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O2/c9-5-3-6(8(12)13)7-10-1-2-11(7)4-5/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKUSDDWEPBDAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Halogenation of Imidazo[1,2-a]pyridine Derivatives
Methodology:
This approach involves the selective iodination of the imidazo[1,2-a]pyridine core at the 6-position. Typically, the process begins with the synthesis of the imidazo[1,2-a]pyridine scaffold, which is then subjected to electrophilic halogenation using iodine sources such as iodine monochloride or iodine in the presence of oxidizing agents.
- Reagents: Iodine (I₂), oxidants like hydrogen peroxide or potassium iodide, and catalysts such as iron(III) chloride or copper(II) sulfate.
- Solvent: Acetic acid, acetonitrile, or ethanol are common choices.
- Temperature: Usually between 50°C and 100°C.
- Yield: Reported yields vary from 70% to 90%, depending on conditions and substrate purity.
Limitations:
Selectivity can be challenging, and over-iodination or polyiodination may occur, necessitating careful control of reaction parameters.
Palladium-Catalyzed C–H Iodination
Methodology:
Recent advances utilize palladium catalysis to achieve regioselective iodination at the 6-position. This method leverages C–H activation strategies, often employing palladium(II) acetate with iodine as the halogen source.
- A study demonstrated that Pd-catalyzed C–H activation enables efficient iodination of imidazo[1,2-a]pyridines under mild conditions.
- The process involves the formation of a palladium complex that facilitates selective insertion of iodine into the aromatic ring.
| Parameter | Typical Range | References |
|---|---|---|
| Catalyst | Pd(OAc)₂ | |
| Iodine source | I₂ or N-iodosuccinimide | |
| Solvent | Acetonitrile, DMF | |
| Temperature | 80°C – 120°C |
Advantages:
High regioselectivity and yields up to 86% have been reported, with the added benefit of recyclability of catalysts.
Multi-Step Synthesis via Imidazo[1,2-a]pyridine Core Construction
Methodology:
This strategy involves constructing the imidazo[1,2-a]pyridine ring system first, followed by selective iodination and subsequent oxidation to the carboxylic acid.
- Synthesis of the core scaffold via condensation of 2-aminopyridines with α-haloketones or aldehydes.
- Selective iodination at the 6-position using electrophilic iodine reagents.
- Oxidation of the methyl or other substituents to introduce the carboxylic acid group, often employing oxidants like potassium permanganate or potassium dichromate.
- A notable method involves the use of chloroacetaldehyde and iodine to form the core, followed by oxidation with potassium permanganate to yield the acid.
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Core synthesis | 2-aminopyridine + chloroacetaldehyde | Ethanol | Reflux | 84–91% |
| Iodination | Iodine + oxidant | Acetonitrile | 80°C | 70–85% |
| Oxidation | KMnO₄ | Water | Room temperature to reflux | 75–88% |
Recent Innovations: Heterogeneous Catalysis and One-Pot Methods
Methodology:
Recent studies have explored the use of heterogeneous catalysts such as palladium immobilized on supported ionic liquids (SILP) and solid-supported fluorides like CsF-Celite for the iodination and subsequent oxidation steps.
- The use of supported ionic liquid phases (SILP) with palladium catalysis has demonstrated high efficiency and recyclability.
- One-pot synthesis combining iodination and oxidation steps reduces reaction time and improves overall yield.
| Catalyst | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Pd on SILP | Iodine, oxidants | Mild heating, ultrasound | Up to 86% | |
| CsF-Celite | Iodine, oxidants | Room temperature | 70–85% |
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Direct halogenation | Electrophilic iodine reagents | Simple, straightforward | Low selectivity, over-iodination risk |
| Palladium-catalyzed C–H activation | Regioselective, mild conditions | High selectivity, recyclable catalysts | Requires specialized catalysts |
| Multi-step core construction | Sequential synthesis with oxidation | Versatile, high yields | Longer process, multiple steps |
| Heterogeneous catalysis & one-pot | Recyclable catalysts, integrated steps | Eco-friendly, efficient | Optimization needed for scale-up |
Scientific Research Applications
6-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various diseases, including tuberculosis.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Material Science: Its unique electronic properties make it useful in the development of novel materials.
Mechanism of Action
The mechanism of action of 6-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and carboxylic acid group play crucial roles in binding to these targets, modulating their activity . Pathways involved include inhibition of specific enzymes and alteration of receptor signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Analogues
Reactivity Trends :
Physicochemical Properties :
- Lipophilicity : Iodo > Bromo > Chloro due to increasing polarizability and molecular weight. This impacts membrane permeability and pharmacokinetics .
- Acidity : The chloro derivative’s carboxylic acid group is more acidic (pKa ~2.5) than the iodo variant, attributed to chlorine’s stronger electron-withdrawing effect .
Non-Halogenated and Functionalized Analogues
- Electronic Effects :
Spectroscopic and Analytical Data
Biological Activity
6-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is recognized for its diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. The unique structural features of this compound enhance its potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 276.07 g/mol. The presence of an iodine atom at the 6-position and a carboxylic acid group at the 8-position significantly influences its reactivity and biological activity.
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibit significant antimicrobial properties. Studies have shown efficacy against various bacterial strains, suggesting potential use in treating infections caused by resistant bacteria .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays. For instance, cytotoxicity studies using the HeLa cell line revealed that several analogs demonstrated significant cytotoxic effects with IC50 values below 150 μM, indicating their potential as anticancer agents .
Table 1: Cytotoxicity Assay Results
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| This compound | <150 | HeLa |
| Analog 1a | 120 | HeLa |
| Analog 1d | 130 | HeLa |
| Analog 1l | 145 | HeLa |
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on enzymes related to cancer progression. For example, it was found to inhibit Rab geranylgeranylation in HeLa cells, which is crucial for cell viability and proliferation .
Table 2: Enzyme Inhibition Data
| Enzyme Target | Inhibition Type | IC50 (μM) |
|---|---|---|
| Rab11A | Prenylation | Not specified |
| AChE | Acetylcholinesterase inhibition | Not specified |
The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets. It may inhibit critical enzymes by binding to their active sites or disrupting essential cellular signaling pathways .
Case Studies
Several studies have focused on the biological activity of imidazo[1,2-a]pyridine derivatives:
- Study on Cytotoxicity : A study assessed various imidazo[1,2-a]pyridine derivatives for their cytotoxic effects on human cervical carcinoma cells (HeLa). The results indicated that modifications at the C6 position significantly influenced cytotoxicity and enzyme inhibition profiles .
- Antimicrobial Efficacy : Another investigation explored the antimicrobial properties of several derivatives against common bacterial strains. The findings suggested that certain modifications could enhance antibacterial activity .
Q & A
Q. Basic
- ¹H/¹³C NMR : Key for confirming substitution patterns (e.g., iodo vs. bromo) via chemical shifts. For example, the iodo group deshields adjacent protons more significantly than bromo .
- HRMS : Essential for verifying molecular ion peaks and isotopic patterns (iodine has a distinct M+2 peak).
- HPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) resolve impurities, particularly residual halides or carboxylation byproducts .
What strategies improve regioselectivity in substitution reactions at the 6-iodo position?
Q. Advanced
- Directing Groups : Introduce temporary protecting groups (e.g., esters) at the 8-carboxylic acid to steer reactivity toward the 6-position .
- Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki, Sonogashira) can replace iodine with aryl/alkynyl groups while preserving the carboxylate .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in NAS, improving selectivity .
How can computational modeling predict biological activity of derivatives?
Q. Advanced
- Docking Studies : Model interactions with targets like kinases or ATPases using the carboxylic acid as a hydrogen-bond donor .
- QSAR : Correlate substituent electronic parameters (σ, π) with bioactivity data from analogous bromo/chloro compounds .
- MD Simulations : Assess stability of ligand-target complexes under physiological pH, considering the compound’s solubility .
What mechanistic insights explain solvent and temperature effects on NAS reactions?
Q. Advanced
- Kinetic Profiling : Monitor reaction rates via in situ IR or NMR to identify rate-limiting steps (e.g., iodide leaving-group departure).
- Activation Parameters : Calculate ΔH‡ and ΔS‡ via Arrhenius plots to distinguish between associative (SNAr) and dissociative mechanisms .
- Solvent Polarity : High polarity accelerates NAS by stabilizing charged intermediates, but may compete with protic solvents in carboxylate protonation .
How can HPLC methods be optimized to address purification challenges?
Q. Advanced
- Column Choice : Use ion-pair reagents (e.g., TFA) to improve retention of the carboxylic acid moiety .
- Gradient Elution : Adjust acetonitrile/water ratios to separate iodinated byproducts (e.g., di-iodo impurities) .
- Detection : UV-Vis at 254 nm (iodo’s strong absorbance) enhances sensitivity .
What role does the 8-carboxylic acid group play in biological interactions?
Basic
The carboxylic acid enhances water solubility and enables hydrogen bonding with target proteins (e.g., kinase active sites). In bromo analogs, this group is critical for inhibitory activity against CDKs . For the iodo derivative, its electron-withdrawing effect may modulate binding kinetics, requiring SPR or ITC assays for validation .
How do storage conditions impact compound stability?
Q. Basic
- Temperature : Store at 2–8°C in sealed, moisture-free containers to prevent hydrolysis of the carboxylic acid .
- Light Sensitivity : Iodo compounds are prone to photodehalogenation; amber vials and inert atmospheres (N₂) are recommended .
How do structural modifications in related derivatives guide the design of 6-iodo analogs?
Q. Advanced
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
